molecular formula C21H19N3O B2964312 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide CAS No. 1787914-26-4

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide

Cat. No. B2964312
CAS RN: 1787914-26-4
M. Wt: 329.403
InChI Key: GQEDCIBEVMSJEL-UHFFFAOYSA-N
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Description

“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide” is a complex organic compound. It contains a pyrrolo[2,3-b]pyridine group, which is a bicyclic compound consisting of a pyrrole ring fused to a pyridine ring . This compound also contains a naphthyl group (derived from naphthalene) and an amide group.


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a pyrrolo[2,3-b]pyridine derivative with a naphthyl derivative through an amide bond. This could potentially be achieved through a variety of methods, including peptide coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings. The pyrrolo[2,3-b]pyridine group and the naphthyl group are both aromatic and planar, which could lead to interesting electronic and photophysical properties .

Scientific Research Applications

Antimicrobial Activity

Compounds with a pyrrolopyrazine scaffold, which includes a pyrrole ring and a pyrazine ring, have shown various biological activities, including antimicrobial activity . This suggests that “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide” may also have potential antimicrobial applications.

Anti-inflammatory Activity

Pyrrolopyrazine derivatives have also demonstrated anti-inflammatory activity . Therefore, “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide” could potentially be used in the treatment of inflammatory conditions.

Antiviral Activity

The pyrrolopyrazine scaffold has shown antiviral activity . This suggests that “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide” may have potential antiviral applications.

Antifungal Activity

Pyrrolopyrazine derivatives have exhibited antifungal activity . This implies that “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide” could potentially be used in the treatment of fungal infections.

Antioxidant Activity

The pyrrolopyrazine scaffold has demonstrated antioxidant activity . This suggests that “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide” may have potential antioxidant applications.

Antitumor Activity

Pyrrolopyrazine derivatives have shown antitumor activity . Therefore, “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide” could potentially be used in the treatment of tumors.

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives have exhibited kinase inhibitory activity . This implies that “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide” could potentially be used as a kinase inhibitor.

Fibroblast Growth Factor Receptor Inhibition

1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against fibroblast growth factor receptors (FGFRs) . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide” could potentially be used in cancer therapy by inhibiting FGFRs .

properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c25-21(19-10-3-7-16-6-1-2-9-18(16)19)23-13-5-14-24-15-11-17-8-4-12-22-20(17)24/h1-4,6-12,15H,5,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEDCIBEVMSJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCCN3C=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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